molecular formula C10H17NO4 B1149608 Boc-(R)-2-aMino-4- pentenoic acid CAS No. 138246-06-7

Boc-(R)-2-aMino-4- pentenoic acid

Cat. No. B1149608
CAS RN: 138246-06-7
M. Wt: 215.24628
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-®-2-aMino-4- pentenoic acid” is a compound that involves the Boc (tert-butyloxycarbonyl) protecting group . The Boc group is widely used in organic synthesis to protect amines, which are strong nucleophiles and bases, allowing for transformations of other functional groups . The compound can be formally regarded as the acid anhydride derived from a Boc group .


Synthesis Analysis

The Boc group is added to the amine through a typical nucleophilic addition-elimination reaction . The precursor is Di-tert-butyl decarbonate, which is a great electrophile for a nucleophilic addition of the amine . In the elimination step, a carbonate ion is expelled, and it can either deprotonate the amine or undergo a spontaneous decarboxylation yielding a strong base tert-butoxide .


Molecular Structure Analysis

The Boc group is a better option than, for example, a methoxycarbonyl derivative due to the stability of the more substituted tert-butyl carbocation which is cleaved when the Boc protecting group is removed .


Chemical Reactions Analysis

The mechanism of cleaving the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA) . The first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized . The resonance stabilization puts a partial positive charge on the oxygen bonded to the t-butyl group, which facilitates its cleavage . The resulting carbocation can be stabilized by undergoing an elimination by the trifluoroacetate ion .


Physical And Chemical Properties Analysis

Amino acids represent a fraction of organic matter in marine and freshwater ecosystems . The occurrence of d-amino acids is usually linked to the presence of bacteria .

Mechanism of Action

The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The Boc group becomes protonated and the tert-butyl cation is lost, resulting in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine .

Future Directions

The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . Traditional methods to remove the Boc group have disadvantages in terms of high acidity, the use of expensive reagents, excessive amounts of catalysts and harmful solvents as well as high temperatures, making them environmentally unsustainable . Therefore, more efforts must be made to make Boc removal practical, clean, and minimize any potential impact .

properties

CAS RN

138246-06-7

Product Name

Boc-(R)-2-aMino-4- pentenoic acid

Molecular Formula

C10H17NO4

Molecular Weight

215.24628

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.